![molecular formula C18H21N3O3 B2484138 2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide CAS No. 2034406-60-3](/img/structure/B2484138.png)
2-methoxy-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)nicotinamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyridine ring, a tetrahydropyran ring, and an amide group . It’s likely that this compound could be used in various chemical reactions due to these functional groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydropyran rings can be synthesized through various methods, including the oxa-6π-electrocyclization of dienones .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrahydropyran ring, for example, is a six-membered ring with one oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the amide group could influence its solubility in water .Scientific Research Applications
Organic Synthesis Intermediate
The compound can serve as an organic intermediate with borate and sulfonamide groups . It can be synthesized through nucleophilic and amidation reactions . This makes it a valuable component in the field of organic synthesis.
Structural Analysis
The compound can be used for crystallographic and conformational analyses . The structure of the compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .
Density Functional Theory (DFT) Studies
The compound can be used in DFT studies to clarify certain physical and chemical properties . The molecular electrostatic potential and frontier molecular orbitals of the compound can be studied using DFT .
Drug Synthesis
The compound can be used in the synthesis of aromatic ketones, which are important pharmaceutical intermediates . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes can be achieved through a direct Csp3-H oxidation approach with water under mild conditions .
Enzyme Inhibitors or Specific Ligand Drugs
Boric acid compounds, which can be derived from the compound, are usually used as enzyme inhibitors or specific ligand drugs . They can be used to treat tumors and microbial infections, and can also be used in the development of anticancer drugs .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Drug Carriers
Borate linkages, derived from the compound, are widely used in the construction of stimulus-responsive drug carriers . These carriers can not only load anti-cancer drugs, but also deliver insulin and genes .
Anti-fibrosis Activity
Some compounds similar to the target compound have displayed better anti-fibrosis activity than certain existing drugs on HSC-T6 cells . This suggests potential applications of the compound in the treatment of fibrosis.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes like collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen triple helix structure in the body.
Biochemical Pathways
If it indeed inhibits collagen prolyl-4-hydroxylase, it could affect the collagen biosynthesis pathway . This could have downstream effects on the structure and integrity of various tissues in the body, as collagen is a major structural protein.
Result of Action
If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis . This could have various effects at the cellular level, possibly affecting cell adhesion, migration, and tissue integrity.
Future Directions
properties
IUPAC Name |
2-methoxy-N-[oxan-4-yl(pyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-18-15(5-3-9-20-18)17(22)21-16(13-6-10-24-11-7-13)14-4-2-8-19-12-14/h2-5,8-9,12-13,16H,6-7,10-11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFIBASFYPEGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC(C2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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